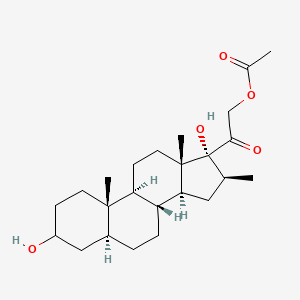
21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is a synthetic steroid compound. It is an intermediate used in the synthesis of various steroid derivatives. The compound has a molecular formula of C23H34O6 and a molecular weight of 406.524 .
Preparation Methods
Synthetic Routes and Reaction Conditions
21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is synthesized through a series of chemical reactions. One common method involves the use of (16b)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione as an intermediate. This intermediate undergoes epoxidation, Grignard addition, and oxidation to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, altering the acetoxy and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other steroid compounds.
Biology: Studying the effects of steroid derivatives on biological systems.
Industry: Used in the production of steroid derivatives for various industrial applications.
Mechanism of Action
The mechanism of action of 21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 21-Acetoxy-3b,17a-dihydroxy-5a-pregnane-11,20-dione
- (16b)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
Uniqueness
21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is unique due to its specific functional groups and stereochemistry. These features make it a valuable intermediate in the synthesis of various steroid derivatives, offering distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C24H38O5 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[2-[(5S,8R,9S,10S,13S,14S,16S,17R)-3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H38O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h14,16-20,26,28H,5-13H2,1-4H3/t14-,16-,17?,18+,19-,20-,22-,23-,24-/m0/s1 |
InChI Key |
WAFWZVAYLWXGLG-GSWJDENISA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@H]4CC(CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)O |
Canonical SMILES |
CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


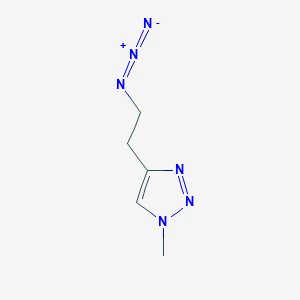
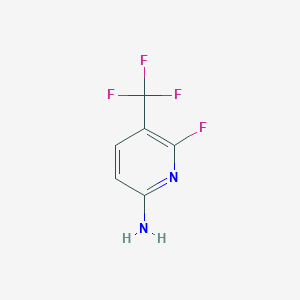
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
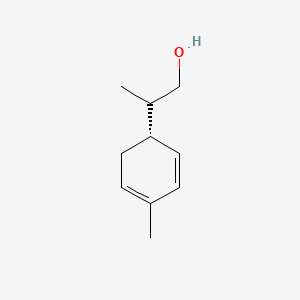
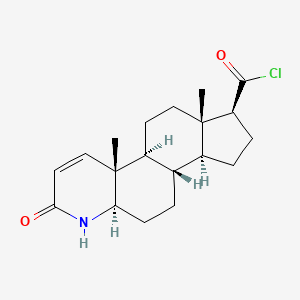
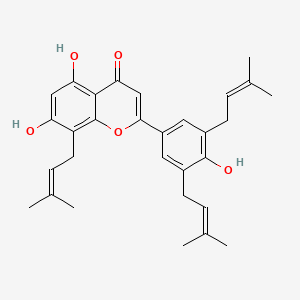
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)

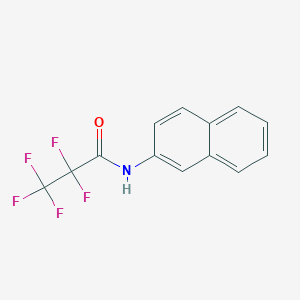
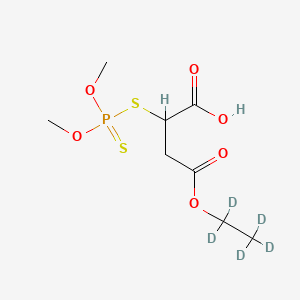
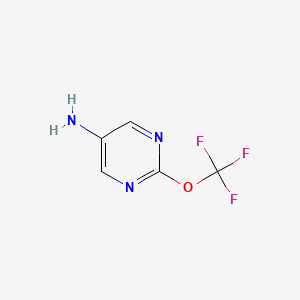
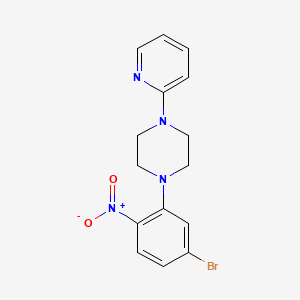
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
